Clomifene-d5 (hydrochloride)
CAS No.:
Cat. No.: VC16672298
Molecular Formula: C26H29Cl2NO
Molecular Weight: 447.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29Cl2NO |
|---|---|
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D; |
| Standard InChI Key | KKBZGZWPJGOGJF-FKBJCHEPSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |
| Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Isotopic Labeling
Clomifene-d5 hydrochloride (CAS No. 1346606-66-3) is a deuterated derivative of clomifene hydrochloride, with the molecular formula C₂₆H₂₄D₅Cl₂NO and a molecular weight of 447.45 g/mol . The deuterium atoms are incorporated at the 2, 3, 4, 5, and 6 positions of the phenyl ring, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data . This isotopic enrichment (99.2%) minimizes metabolic degradation at the labeled sites, enhancing the compound’s utility in tracer studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄D₅Cl₂NO | |
| Molecular Weight | 447.45 g/mol | |
| Purity (HPLC) | 98.53% | |
| Isotopic Enrichment | 99.2% | |
| Storage Conditions | -20°C (sealed, dry) |
Synthesis and Analytical Characterization
Synthetic Pathway
Pharmacological Profile
Mechanism of Action
Like non-deuterated clomifene, clomifene-d5 hydrochloride acts as a SERM, antagonizing estrogen receptors in the hypothalamus. This blockade increases gonadotropin-releasing hormone (GnRH) secretion, stimulating follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release to induce ovulation .
Metabolic Stability
Deuterium labeling at the phenyl ring reduces first-pass metabolism by cytochrome P450 enzymes, particularly CYP2D6, extending the compound’s half-life in preclinical models . This property facilitates prolonged exposure studies in metabolic research.
Table 2: Comparative Pharmacokinetics*
Research Applications
Isotopic Tracer Studies
Clomifene-d5 hydrochloride is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify clomifene and its metabolites (e.g., 4-hydroxyclomiphene) in biological matrices . Its deuterium labeling eliminates interference from endogenous compounds, improving assay sensitivity .
Metabolic Pathway Elucidation
Studies utilizing clomifene-d5 hydrochloride have delineated the enterohepatic recirculation of clomifene, explaining its prolonged elimination half-life . Deuterium labeling allows researchers to track specific metabolic transformations without isotopic scrambling .
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